3-Cyclopentyl-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)propan-1-one hydrochloride
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Description
Synthesis Analysis
The synthesis of related piperazine derivatives is well-documented in the provided papers. For instance, the synthesis of cyclopenta[c]piperidines and pyrrolo[3,4-c]piperidines, which are potential substance P antagonists, involves cycloaddition followed by reductive opening of lactone-bridged adducts . Another synthesis method for a piperazine derivative is reductive amination in ethanol, as described for the compound 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride . Additionally, the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)-piperazine hydrochloride is achieved through a reaction between 3-chloroaniline and bis-(2-chloroethyl)amine hydrochloride, followed by a reaction with 1-bromo-3-chloropropane . These methods could potentially be adapted for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using various analytical techniques. For example, the structural and electronic properties of 4-(3-chlorophenyl)-1-(3-chloropropyl)piperazin-1-ium chloride were calculated using DFT/B3LYP/6-311G(d,p) level of theory and compared with experimental results from X-ray crystallography, showing excellent agreement . This approach could be applied to determine the molecular structure of "3-Cyclopentyl-1-(4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl)propan-1-one hydrochloride."
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be inferred from the studies on similar compounds. For instance, the HOMO-LUMO energy gap and related properties such as chemical hardness and electrophilicity index were calculated for a piperazine derivative, which can provide insights into the reactivity and stability of the compound . Additionally, the cytotoxic potential of certain piperazine derivatives against various cancer cell lines suggests that the compound of interest may also possess biological activity that could be explored further .
Scientific Research Applications
Synthesis and Evaluation of Novel Derivatives
Research has focused on the design and synthesis of novel derivatives incorporating piperazine units for various pharmacological evaluations. For instance, Kumar et al. (2017) synthesized a novel series of derivatives exhibiting significant antidepressant and antianxiety activities, demonstrating the potential of such compounds in neurological disorder treatments (J. Kumar et al., 2017). This study exemplifies the application of similar compounds in addressing mental health issues.
Anticancer and Antituberculosis Potential
Compounds with a piperazine backbone have been evaluated for their anticancer and antituberculosis activities. For example, Mallikarjuna et al. (2014) explored the synthesis of piperazin-1-yl methanone derivatives, revealing significant activity against certain cancer cell lines and tuberculosis strains, highlighting their potential in treating infectious diseases and cancer (S. Mallikarjuna et al., 2014).
Modification for Improved Pharmacological Profiles
Efforts to modify chemical structures to enhance pharmacological profiles are evident. Abate et al. (2011) designed analogues with reduced lipophilicity, aiming for potential therapeutic and diagnostic applications in oncology, showcasing the adaptability of these compounds in creating more effective and safer drugs (C. Abate et al., 2011).
Antimicrobial Activity
The antimicrobial potential of piperazine derivatives has also been explored. Patel et al. (2007) synthesized quinolone derivatives with varying piperazine substituents, assessing their antibacterial efficacy against multiple bacterial strains, indicating the utility of such compounds in developing new antimicrobial agents (N. Patel et al., 2007).
Exploration of Antimuscarinic Activity
Kaiser et al. (1993) reported the synthesis of 1-phenyl-3-piperazinyl-2-propanones, investigating their antimuscarinic activity, which could contribute to treatments for urinary incontinence associated with bladder muscle instability (C. Kaiser et al., 1993).
properties
IUPAC Name |
3-cyclopentyl-1-[4-(2-cyclopropyl-2-hydroxyethyl)piperazin-1-yl]propan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2.ClH/c20-16(15-6-7-15)13-18-9-11-19(12-10-18)17(21)8-5-14-3-1-2-4-14;/h14-16,20H,1-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUZDYSXRARHQLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCC(=O)N2CCN(CC2)CC(C3CC3)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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